2-(1,3-dioxoinden-2-ylidene)-2-(4-propan-2-ylanilino)acetonitrile
Description
2-(1,3-dioxoinden-2-ylidene)-2-(4-propan-2-ylanilino)acetonitrile is an organic compound that belongs to the class of acetonitriles This compound is characterized by the presence of an indene-1,3-dione moiety and a substituted aniline group
Properties
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)-2-(4-propan-2-ylanilino)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-12(2)13-7-9-14(10-8-13)22-17(11-21)18-19(23)15-5-3-4-6-16(15)20(18)24/h3-10,12,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAGOAZADHQGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(4-propan-2-ylanilino)acetonitrile typically involves the condensation of 1,3-indandione with 4-isopropylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoinden-2-ylidene)-2-(4-propan-2-ylanilino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted acetonitriles.
Scientific Research Applications
2-(1,3-dioxoinden-2-ylidene)-2-(4-propan-2-ylanilino)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoinden-2-ylidene)-2-(4-propan-2-ylanilino)acetonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways. The compound’s ability to form stable complexes with proteins and nucleic acids is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxoinden-2-ylidene)-2-(4-methylanilino)acetonitrile
- 2-(1,3-dioxoinden-2-ylidene)-2-(4-chloroanilino)acetonitrile
- 2-(1,3-dioxoinden-2-ylidene)-2-(4-fluoroanilino)acetonitrile
Uniqueness
2-(1,3-dioxoinden-2-ylidene)-2-(4-propan-2-ylanilino)acetonitrile is unique due to the presence of the isopropyl group on the aniline moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
